6-(3-Methoxyphenyl)pyridazin-3-amine
Description
6-(3-Methoxyphenyl)pyridazin-3-amine is a pyridazine derivative with a methoxyphenyl substituent at the 6-position of the pyridazine ring. Its molecular formula is C₁₁H₁₁N₃O (molecular weight: 201.23 g/mol) . The compound has garnered interest in medicinal chemistry due to its role as a fragment in kinase inhibitor discovery, particularly for fibroblast growth factor receptor 4 (FGFR4) .
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)pyridazin-3-amine |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(7-9)10-5-6-11(12)14-13-10/h2-7H,1H3,(H2,12,14) |
InChI Key |
JGYJYDZOSNSCQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-(3-Methoxyphenyl)pyridazin-3-amine involves the aza-Diels-Alder reaction. This reaction between 1,2,3-triazines and 1-propynylamines under neutral conditions yields 6-aryl-pyridazin-3-amines with high regioselectivity and good functional group compatibility . The reaction conditions are simple, metal-free, and neutral, making it an efficient synthetic route.
Industrial Production Methods
Industrial production of 6-(3-Methoxyphenyl)pyridazin-3-amine can be achieved through the Friedel-Crafts reaction of guaiacol and succinic anhydride, followed by further treatment with bio-based epichlorohydrin to prepare the epoxy resin precursor . This method leverages biomass-derived starting materials, making it a sustainable approach to producing this compound.
Chemical Reactions Analysis
Condensation Reactions
The amino group at position 3 undergoes condensation with carbonyl compounds to form imines or enamines. For example, reaction with ketones or aldehydes under appropriate conditions (e.g., acid catalysis) can yield Schiff bases, which are critical intermediates in further functionalization .
Substitution Reactions
The amino group participates in nucleophilic substitution, reacting with acyl chlorides to form amides or with alkyl halides to generate substituted amines. This reactivity enables the introduction of diverse functional groups, expanding the compound’s synthetic utility .
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The electron-rich amino group facilitates nucleophilic aromatic substitution on the pyridazine ring. This reaction is particularly relevant for introducing substituents at positions adjacent to the amino group, leveraging the ring’s electron density for electrophilic attack .
Redox Reactions
The amino group undergoes oxidation to form N-oxides or participates in reductive amination. Oxidation typically requires strong oxidizing agents, while reductive amination involves reaction with ketones/aldehydes under reducing conditions (e.g., NaBH<sub>3</sub>) .
Metal Complexation
The amino group acts as a ligand, coordinating with metal ions to form metal complexes. This property is valuable for applications in catalysis or materials science .
Base- and Acid-Catalyzed Reactions
-
Base-Catalyzed : Hofmann elimination can convert the amino group into an alkene under alkaline conditions.
-
Acid-Catalyzed : Protonation or hydrolysis of the amino group may occur, depending on the reaction environment .
Reaction Type Comparison Table
| Reaction Type | Key Reagents | Outcome |
|---|---|---|
| Condensation | Carbonyl compounds | Formation of imines/enamines |
| Substitution | Acyl chlorides, alkyl halides | Amides or substituted amines |
| S<sub>N</sub>Ar | Electrophiles | Substituted pyridazine derivatives |
| Redox Reactions | Oxidizing agents, NaBH<sub>3</sub> | N-oxides or reductively aminated derivatives |
| Metal Complexation | Metal ions (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>) | Metal-amino complexes |
Structural and Reactivity Comparison with Similar Compounds
| Compound | Key Structural Features | Unique Reactivity |
|---|---|---|
| 6-(4-Methoxyphenyl)pyridazin-3-amine | Para-methoxyphenyl substituent | Potentially distinct S<sub>N</sub>Ar sites |
| 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine | Chlorine substituent | Enhanced electrophilicity due to Cl |
| 6-(Phenyl)pyridazin-3-amine | No methoxy group | Broader aromatic substitution reactivity |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds, including 6-(3-Methoxyphenyl)pyridazin-3-amine, exhibit significant antimicrobial properties. A study found that certain pyridazine derivatives showed efficacy against various bacterial strains, suggesting potential use as antimicrobial agents in pharmaceuticals .
Anticancer Properties
Pyridazine derivatives have been investigated for their anticancer activities. For example, 6-(3-Methoxyphenyl)pyridazin-3-amine has been noted for its ability to inhibit tumor growth in specific cancer cell lines. A case study demonstrated that this compound could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Biological Research
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. Research shows that it can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders. For instance, the inhibition of dihydrofolate reductase by pyridazine derivatives has been documented, highlighting their potential in treating diseases that rely on folate metabolism .
Neuroprotective Effects
Recent studies have suggested that 6-(3-Methoxyphenyl)pyridazin-3-amine may possess neuroprotective properties. In vitro studies indicated that it could protect neuronal cells from oxidative stress and apoptosis, which is significant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
Polymer Chemistry
In materials science, 6-(3-Methoxyphenyl)pyridazin-3-amine has been explored as a building block for polymers. Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing the mechanical and thermal properties of the resulting materials. This application is particularly relevant in creating high-performance materials for engineering and industrial applications .
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Activity Study
A study assessed the antimicrobial efficacy of several pyridazine derivatives, including 6-(3-Methoxyphenyl)pyridazin-3-amine. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent. -
Cancer Cell Line Research
In a controlled laboratory setting, researchers tested the effects of 6-(3-Methoxyphenyl)pyridazin-3-amine on various cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential role as an anticancer therapeutic. -
Neuroprotection Experiment
An experiment involving neuronal cultures exposed to oxidative stress revealed that treatment with 6-(3-Methoxyphenyl)pyridazin-3-amine significantly reduced cell death compared to untreated controls. This finding supports its potential application in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, as a GABA-A receptor antagonist, it binds to the GABA-A receptor and inhibits its activity, leading to various physiological effects . The compound’s structure allows it to interact with multiple biological targets, contributing to its diverse pharmacological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
(a) 6-(4-Methoxyphenyl)pyridazin-3-amine
- Structure : Methoxy group at the para-position of the phenyl ring.
- Molecular Formula : C₁₁H₁₁N₃O (identical to the 3-methoxy analog) .
(b) 6-(4-Fluorophenyl)pyridazin-3-amine
Core Scaffold Modifications
(a) 6-Methoxypyridazin-3-amine
- Molecular Formula : C₅H₇N₃O (molecular weight: 125.13 g/mol) .
- Activity : Binds to benzodiazepine receptors with moderate affinity, unlike phenyl-substituted analogs targeting kinases .
(b) 4-(4-Fluorophenyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (6j)
Functional Group Replacements
(a) 6-(Benzyloxy)pyridazin-3-amine Derivatives
- Structure : Benzyloxy group replaces methoxyphenyl.
- Activity: Exhibits herbicidal properties against dicotyledonous plants, contrasting with the kinase inhibition profile of 6-(3-methoxyphenyl)pyridazin-3-amine .
(b) BPN-15606 (Gamma-Secretase Modulator)
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Substituent Position Matters : The meta-methoxy group in 6-(3-methoxyphenyl)pyridazin-3-amine optimizes FGFR4 binding, while para-substituted analogs show reduced activity .
- Scaffold Flexibility : Pyridazine derivatives tolerate diverse substituents (e.g., alkynyl, benzyloxy) for tailored biological activities (herbicidal vs. kinase inhibition) .
- Synthetic Accessibility: Suzuki and Sonogashira couplings provide efficient routes to aryl-substituted pyridazines, enabling rapid SAR exploration .
Biological Activity
6-(3-Methoxyphenyl)pyridazin-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables relevant to its biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships.
Chemical Structure and Properties
6-(3-Methoxyphenyl)pyridazin-3-amine features a pyridazine ring substituted with a methoxyphenyl group. This structural configuration is critical for its biological activity, influencing its interaction with various biological targets.
Biological Activity Overview
Research indicates that 6-(3-Methoxyphenyl)pyridazin-3-amine exhibits significant biological activity, particularly as an inhibitor of specific kinases involved in cancer progression. Kinases are pivotal in regulating cellular functions, and their dysregulation often leads to cancer.
The compound has been shown to inhibit the FGFR4 (Fibroblast Growth Factor Receptor 4), which is implicated in various cancers, including hepatocellular carcinoma (HCC). Inhibition of FGFR4 can disrupt signaling pathways that promote tumor growth and survival .
2. Structure-Activity Relationship (SAR)
The presence of the methoxy group at the para position of the phenyl ring enhances the compound's lipophilicity and binding affinity to the target kinase. SAR studies suggest that modifications to the pyridazine core significantly affect potency and selectivity against FGFR4 .
In Vitro Studies
A series of in vitro assays have demonstrated the efficacy of 6-(3-Methoxyphenyl)pyridazin-3-amine in inhibiting FGFR4 activity. The following table summarizes key findings from various studies:
Case Studies
- Hepatocellular Carcinoma (HCC)
- Breast Cancer
Q & A
Q. What are the established synthetic routes for 6-(3-Methoxyphenyl)pyridazin-3-amine, and how do reaction conditions influence yield and purity?
The synthesis of pyridazin-3-amine derivatives typically involves multi-step reactions, including cyclization, substitution, and functional group modifications. For example, 6-(4-Fluorophenyl)pyridazin-3-amine is synthesized via nucleophilic substitution or Suzuki coupling to introduce aryl groups at the 6-position of the pyridazine core . For the 3-methoxyphenyl analog, similar strategies are likely employed, but optimization of reaction conditions (e.g., catalyst choice, solvent, temperature) is critical. Solubility studies of related compounds (e.g., 6-chloropyridazin-3-amine in methanol or DMF) suggest that polar aprotic solvents may enhance reaction efficiency . Post-synthesis purification via column chromatography or recrystallization is recommended to achieve high purity.
Q. How can the molecular structure of 6-(3-Methoxyphenyl)pyridazin-3-amine be validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine was characterized using SC-XRD, revealing bond lengths, angles, and hydrogen-bonding patterns . Software suites like SHELX and WinGX are widely used for crystallographic refinement . Complementary techniques such as NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) should confirm molecular composition and regiochemistry.
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?
The solubility of pyridazin-3-amine derivatives varies with solvent polarity and temperature. For 6-chloropyridazin-3-amine, solubility increases in DMF and acetone at elevated temperatures, following the modified Apelblat equation . Thermodynamic parameters (ΔH, ΔS, ΔG) derived from van’t Hoff analysis can predict solubility trends for the 3-methoxyphenyl analog. Stability studies under varying pH, light, and humidity are recommended to establish storage protocols.
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Initial screening should focus on target-specific assays, such as enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) or receptor-binding studies . Pyridazinone derivatives are known for antiplatelet and cardioactive effects, suggesting cardiovascular models as a starting point . Dose-response curves and cytotoxicity assays (e.g., MTT) in cell lines can establish therapeutic indices.
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up, and what are common pitfalls in large-scale production?
Scale-up challenges include controlling exothermic reactions and minimizing byproducts. For instance, Suzuki coupling reactions require precise stoichiometry of palladium catalysts and ligands . Solvent selection (e.g., DMF vs. THF) and temperature gradients must be optimized to prevent decomposition. Process analytical technologies (PAT) like in-line FTIR can monitor reaction progress. Contradictions in yield data between small- and large-scale batches may arise from mixing inefficiencies or heat transfer limitations, necessitating DoE (Design of Experiments) approaches.
Q. How do crystallographic data resolve ambiguities in molecular conformation, and what role do hydrogen bonds play in crystal packing?
SC-XRD reveals that the methoxyphenyl group in 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine adopts a planar conformation stabilized by intramolecular hydrogen bonds (N–H···O) . Graph set analysis can classify intermolecular interactions (e.g., R₂²(8) motifs) to explain crystal packing . Discrepancies between computational (DFT) and experimental bond angles may indicate lattice strain or dynamic disorder, requiring refinement with tools like OLEX2 .
Q. How can structure-activity relationship (SAR) studies explain contradictory biological data across analogs?
Contradictions in biological activity (e.g., 4-fluorophenyl vs. 3-methoxyphenyl analogs) may stem from electronic or steric effects. For example, methoxy groups enhance electron density, potentially altering binding affinity to targets like kinases or GPCRs . Comparative molecular field analysis (CoMFA) or docking studies can map pharmacophore requirements. Validating SAR hypotheses requires synthesizing derivatives with controlled substitutions (e.g., para vs. meta methoxy) and testing in parallel assays.
Q. What computational methods are effective for predicting metabolic stability and toxicity?
In silico tools like ADMET Predictor or SwissADME can estimate metabolic pathways (e.g., CYP450 oxidation of the methoxy group). Molecular dynamics simulations may predict interactions with hepatic enzymes . Experimental validation via microsomal stability assays (e.g., human liver microsomes) and Ames tests for mutagenicity are essential to resolve discrepancies between computational and empirical data.
Methodological Considerations
- Data Contradiction Analysis : Cross-validate HPLC purity data with NMR integration to rule out impurities affecting biological results .
- Experimental Design : Use factorial designs to isolate variables (e.g., solvent, catalyst) in synthetic optimization .
- Crystallography Workflow : Combine SHELXL for refinement and ORTEP-3 for graphical representation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
